One of the most prominent applications of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde lies in its participation in Suzuki-Miyaura coupling reactions. These reactions are powerful tools in organic synthesis for forming carbon-carbon bonds between an organic boronic acid or ester and an organic halide in the presence of a palladium catalyst []. 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, with its boronic acid functionality, acts as a valuable building block in such reactions, allowing the introduction of a benzaldehyde group onto various organic molecules. This versatility enables the synthesis of complex organic structures with diverse applications in medicinal chemistry, materials science, and other fields [].
The presence of the benzaldehyde group in 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde makes it a potential candidate for exploring its biological activities and developing new drugs. The benzaldehyde moiety has been implicated in various biological processes, including enzyme inhibition, receptor binding, and anti-inflammatory effects []. Researchers can utilize 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde as a starting material for synthesizing libraries of compounds with diverse structural modifications. Subsequent biological evaluation of these compounds can aid in identifying potential drug leads for various diseases.
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is an organic compound characterized by its unique structure that combines a benzaldehyde moiety with a 1,3,2-dioxaborinane ring. Its molecular formula is , and it has a molecular weight of approximately 190.00 g/mol. This compound is notable for its potential applications in organic synthesis and biological research due to the presence of the boron atom, which can participate in various
These reactions highlight the versatility of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in synthetic chemistry.
The biological activity of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is primarily linked to its boron content. Boron compounds have been investigated for their potential therapeutic effects, including anti-cancer properties. The compound may interact with biological molecules through reversible covalent bonding with diols and other nucleophiles, which is essential in drug design and development . Additionally, it has been utilized in studies related to boron metabolism in living organisms.
The synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde can be achieved through several methods:
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde has various applications:
These applications underscore its significance in both academic research and industrial settings.
Studies on the interactions of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde focus on its ability to form reversible covalent bonds with biological targets. This property is particularly useful in drug development, where understanding how compounds interact with enzymes or receptors can lead to more effective therapeutics. The compound's interactions with diols are especially relevant for its biological activity and potential medicinal uses .
Several compounds share structural similarities with 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | 128376-65-8 | 0.94 |
| 2-(1,3,2-Dioxaborinan-2-yl)benzaldehyde | 141522-25-0 | 0.92 |
| 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid | 126747-13-5 | 0.92 |
| 3-(Hydroxy(1-hydroxypropoxy)boryl)benzoic acid | 1107596-00-8 | 0.90 |
| 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid | 62729-39-9 | 0.86 |
What sets 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde apart from these similar compounds is its specific combination of functional groups that allows for unique reactivity patterns. The presence of both the aldehyde group and the dioxaborinane ring enables diverse synthetic pathways and biological interactions that are not as prevalent in other similar compounds .
Boron-esterification represents a direct route to 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde, leveraging the reactivity of boronic acids with diols. A seminal method involves the condensation of 4-tolylboronic acid with 1,3-propanediol in dichloromethane at ambient temperature, yielding the target compound in 96% efficiency. This reaction proceeds via the nucleophilic attack of the diol’s hydroxyl groups on the electron-deficient boron center, forming the six-membered 1,3,2-dioxaborinane ring. The mild conditions preserve the aldehyde functionality, avoiding undesired oxidation or reduction side reactions.
An alternative strategy employs a transition-metal-free homologation of arylboronic acids using trimethylsilyldiazomethane (TMSCHN₂). While this method is primarily reported for synthesizing benzyl boronates, its mechanistic framework—a one-carbon elongation via diazoalkane insertion—could theoretically adapt to aldehyde-containing substrates. The reaction’s broad functional group tolerance and scalability suggest potential utility in generating 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde precursors.
Transition metal catalysis offers precise control over boronate formation and functionalization. Copper-catalyzed enantioselective borylcupration of vinyl boronates, as demonstrated in the synthesis of 1,2-bis(boronates), highlights the metal’s role in facilitating boron-carbon bond formation. Although not directly applied to 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde, this method’s reliance on chiral phosphine ligands and aldehydes as electrophiles underscores its adaptability for asymmetric aldehyde boronation.
Palladium-catalyzed cross-coupling reactions further expand synthetic possibilities. For instance, Suzuki-Miyaura couplings between boronic esters and aryl halides could introduce aromatic aldehydes to the boronate scaffold. Such methodologies, when paired with orthogonal protecting groups, enable the sequential functionalization of boron and aldehyde moieties.
Lewis base activation circumvents transition metals by leveraging nucleophilic reagents to transfer boronates. The homologation of arylboronic acids with TMSCHN₂ exemplifies this approach, where the silyl diazo compound acts as a carbon nucleophile source. The reaction’s transition-metal-free nature implies a mechanism involving Lewis base-assisted deprotonation or silyl group activation, though detailed mechanistic studies remain scarce. This strategy’s operational simplicity and compatibility with sensitive functional groups, including aldehydes, make it a viable candidate for synthesizing 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde.
Chemoselectivity is paramount in synthesizing 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde, given the competing reactivity of its boronate and aldehyde groups. Palladium-mediated cross-coupling reactions excel in this regard, selectively functionalizing the boronate ester while leaving the aldehyde intact. For example, Miyaura borylation of halogenated benzaldehydes followed by diol esterification achieves regioselective boronate installation.
Additionally, the mild conditions of boron-esterification—room-temperature reactions in dichloromethane—prevent aldehyde oxidation, ensuring high chemoselectivity. This contrasts with harsher methods requiring elevated temperatures or strong acids, which risk formylation or aldol condensation side reactions.
Reaction of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde with alkylithium reagents generates boron-ate complexes, which are critical for subsequent transformations. For example, treatment with sec-butyllithium in diethyl ether at 0°C forms a tetracoordinate boronate intermediate [4]. The ate complex’s stability depends on the steric and electronic properties of the alkyl group, with bulkier substituents reducing hydrolysis susceptibility [4].
Table 1: Reactivity of Alkylithium Reagents with 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
| Alkylithium Reagent | Reaction Temperature (°C) | Ate Complex Yield (%) |
|---|---|---|
| Methyllithium | -20 | 62 |
| n-Butyllithium | 0 | 78 |
| sec-Butyllithium | 0 | 85 |
| tert-Butyllithium | 25 | 41 |
Under blue light irradiation with Ir(ppy)₃ as a photocatalyst, boron-ate complexes undergo α-C–H abstraction by trifluoromethyl radicals, forming radical anions [4]. These intermediates undergo stereospecific 1,2-aryl migrations, retaining the boronic ester functionality. For instance, the reaction with CF₃I produces α-arylated alkyl boronic esters with >90% stereochemical fidelity [4].
The aldehyde group in 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde participates in β-hydride transfer under basic conditions, leading to undesired reduction products. In contrast, the Cannizzaro reaction—disproportionation into carboxylic acid and alcohol—is suppressed due to the electron-withdrawing effect of the boronate ring, which destabilizes the alkoxide intermediate [1] [4].
Key Factors Influencing Pathway Dominance
Nucleophilic additions to the aldehyde group exhibit stereoselectivity dependent on transition state geometry. For Grignard reagents, closed transition states (organized through Lewis acid-base interactions with the boronate oxygen) yield syn-adducts predominantly. Open transition states, observed with less coordinating nucleophiles like organozinc reagents, produce anti-adducts [4].
Table 2: Stereoselectivity in Additions to 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
| Nucleophile | Transition State | Syn:Anti Ratio |
|---|---|---|
| MeMgBr | Closed | 8:1 |
| Et₂Zn | Open | 1:3 |
| PhLi | Closed | 6:1 |
The 1,3,2-dioxaborinane ring’s chair conformation directs nucleophile approach. Equatorial positioning of the aldehyde group creates a steric shield, favoring axial attack in closed transition states [1] [4].
¹¹B NMR spectroscopy tracks boron hybridization changes during reactions. The parent compound exhibits a signal at δ 28–30 ppm, characteristic of trigonal-planar BO₃ environments [1]. Upon ate complex formation, the shift moves to δ 10–12 ppm, indicating tetrahedral BO₄ geometry [4].
Table 3: ¹¹B NMR Data for Key Intermediates
| Intermediate | δ (ppm) | Coordination |
|---|---|---|
| Boronate Ester | 28.5 | Trigonal |
| Boron-Ate Complex | 11.2 | Tetrahedral |
| Hydrolyzed Boronic Acid | 18.0 | Trigonal |
Real-time ¹¹B NMR reveals kinetics of ate complex decomposition. For example, in THF at 25°C, the half-life of the sec-butyllithium-derived complex is 2.3 hours, whereas the tert-butyllithium analog decomposes within 20 minutes [4].
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde serves as a highly effective nucleophilic partner in palladium-catalyzed cross-coupling reactions with heteroaryl electrophiles, representing one of the most significant applications of this boronic ester in modern synthetic chemistry. The 1,3,2-dioxaborinane protecting group confers several advantages over traditional boronic acid derivatives, including enhanced stability, improved solubility in organic solvents, and more predictable reactivity patterns [1] [2].
The mechanistic pathway for these cross-coupling reactions follows the established Suzuki-Miyaura catalytic cycle, wherein the palladium catalyst undergoes oxidative addition with the heteroaryl electrophile, followed by transmetalation with the boronic ester. Recent mechanistic studies have demonstrated that boronic esters can participate directly in transmetalation without prior hydrolysis to the corresponding boronic acid, a finding that has significant implications for reaction optimization [2]. The dioxaborinane ring system exhibits remarkable stability under typical cross-coupling conditions, with the six-membered ring providing greater hydrolytic resistance compared to five-membered boronic esters such as catechol derivatives [3].
Heteroaryl halides, including pyridyl, pyrimidinyl, and quinolinyl bromides and iodides, react efficiently with 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde under standard palladium catalysis conditions. The reaction typically employs catalyst systems such as Pd(PPh₃)₄ or PdCl₂(dppf) in combination with inorganic bases like potassium carbonate or cesium carbonate [1] [4]. The choice of solvent system significantly influences reaction efficiency, with dimethylformamide-water mixtures often providing optimal results for heteroaryl coupling partners at temperatures ranging from 80 to 100°C [5].
The synthetic utility of these transformations extends beyond simple biaryl formation. The aldehyde functionality remains intact throughout the cross-coupling process, providing a versatile handle for subsequent chemical modifications. This dual functionality enables the construction of complex heteroaromatic systems bearing formyl groups, which are valuable intermediates in pharmaceutical and materials chemistry [5].
The aldehyde moiety of 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde serves as an electrophilic center for nucleophilic acyl substitution reactions, facilitating the assembly of complex molecular architectures. These reactions typically proceed through a two-step addition-elimination mechanism, where nucleophiles attack the carbonyl carbon followed by elimination of the leaving group [7] [8].
The presence of the electron-withdrawing dioxaborinane group enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. This electronic effect is particularly pronounced in reactions with organometallic nucleophiles, where the boronic ester can coordinate with metal centers to form chelated intermediates that facilitate the acyl substitution process [9].
One significant application involves the use of 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde in sequential aldol condensation reactions followed by metal-catalyzed additions. These tandem processes enable the construction of β-substituted ketones bearing boronic ester functionalities, which serve as valuable synthetic intermediates [9]. The reaction conditions typically involve the use of transition metal catalysts such as rhodium or palladium complexes in combination with appropriate nucleophiles and bases.
The boronic ester functionality also enables chemoselective transformations where the aldehyde can be selectively modified in the presence of other electrophilic centers. This selectivity is particularly valuable in complex molecule synthesis where multiple reactive sites must be differentiated [10]. The controlled speciation of the boronic ester under various reaction conditions allows for precise manipulation of reactivity patterns.
Tandem processes that combine boronation and oxidation reactions represent a powerful synthetic strategy for accessing diverse chemical structures from 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde. These processes typically involve the initial formation of carbon-boron bonds followed by their selective oxidation to introduce oxygen-containing functionalities [11] [12].
The hydroboration-oxidation sequence represents one of the most well-established tandem processes in this context. When 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde is subjected to hydroboration conditions using reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidative workup with hydrogen peroxide, the resulting products exhibit anti-Markovnikov selectivity [11] [12]. This selectivity pattern is particularly valuable for the synthesis of primary alcohols and their derivatives.
The stereospecific nature of these tandem processes enables the construction of complex stereochemical arrays. The hydroboration step proceeds through a syn-addition mechanism, where the hydrogen and boron atoms add to the same face of the alkene substrate. Subsequent oxidation with retention of configuration provides access to stereochemically defined products [13].
Recent developments in this area have focused on the development of asymmetric variants of these tandem processes. The use of chiral ligands in conjunction with transition metal catalysts enables the formation of enantiomerically enriched products from achiral starting materials [14]. These asymmetric transformations are particularly valuable for the synthesis of pharmaceutical intermediates and natural products.
The synthesis of chiral benzylic alcohols from 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde represents a significant application in asymmetric synthesis. The presence of both the aldehyde and boronic ester functionalities enables the development of strategies for stereodivergent synthesis, where different stereoisomers can be accessed from the same starting material through appropriate choice of reaction conditions [15] [16].
The diastereoselective reduction of the aldehyde group can be achieved through the use of chiral reducing agents or through substrate-controlled approaches. The boronic ester functionality can serve as a directing group, influencing the stereochemical outcome of the reduction through coordination with the reducing agent [17] [18]. This approach enables the construction of benzylic alcohols with defined stereochemistry at the carbinol center.
Asymmetric allylation reactions represent another important strategy for the construction of chiral benzylic alcohols. The use of chiral allylboron reagents in combination with 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde enables the formation of homoallylic alcohols with excellent enantioselectivity [14] [19]. The reaction typically proceeds through a chair-like transition state, where the stereochemistry is determined by the configuration of the allylboron reagent.
The development of organocatalytic approaches has further expanded the scope of diastereoselective transformations. The use of chiral Brønsted acids or Lewis bases as catalysts enables the formation of stereochemically complex products under mild reaction conditions [14] [19]. These methods are particularly attractive from a sustainability perspective, as they avoid the use of transition metals and can often be performed under ambient conditions.
The synthetic utility of these diastereoselective processes extends beyond simple alcohol formation. The resulting chiral benzylic alcohols can serve as precursors to a wide range of functionalized products through subsequent transformations. The boronic ester functionality can be retained or converted to other functional groups as required for the target molecule [20].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₁BO₃ | [21] |
| Molecular Weight | 190.00 g/mol | [21] |
| CAS Number | 4463-41-6 / 160068-88-2 | [21] |
| Melting Point | Not available | [21] |
| Boiling Point | 350.7°C at 760 mmHg | [22] |
| Density | 1.12 g/cm³ | [22] |
| Solubility | High in organic solvents | [21] |
| Storage | 2-8°C under nitrogen | [23] |
| Reaction Type | Electrophile | Catalyst | Base | Conditions | Yield |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Heteroaryl bromides | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O, 80-100°C | 65-90% |
| Suzuki-Miyaura | Aryl iodides | PdCl₂(dppf) | Na₂CO₃ | THF/H₂O, 80°C | 70-95% |
| Suzuki-Miyaura | Vinyl halides | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O, reflux | 60-85% |
| Spectroscopy | Chemical Shift (δ ppm) | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | 10.32 (s, 1H) | Aldehyde proton |
| ¹H NMR (CDCl₃) | 7.86 (m, 4H) | Aromatic protons |
| ¹H NMR (CDCl₃) | 4.11 (t, 4H) | Dioxaborinane OCH₂ |
| ¹³C NMR (CDCl₃) | 191.7 | Aldehyde carbon |
| ¹¹B NMR (CDCl₃) | 30.9 | Boron in dioxaborinane |